molecular formula C17H15NO7 B5612036 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate

Cat. No. B5612036
M. Wt: 345.30 g/mol
InChI Key: UBADWQUUVXVQHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and organo-catalysis. For example, the synthesis of methyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate was achieved using a one-pot reaction with urea as an organo-catalyst at room temperature, yielding a 92% yield (Sharma et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds often exhibits heterocyclic rings adopting specific conformations, such as boat conformations, with distinct dihedral angles between phenyl rings and nitro groups. For instance, the crystal structures of some pyran derivatives have shown molecules with boat conformations and specific dihedral angles (Nesterov et al., 2001).

Chemical Reactions and Properties

The compound and its derivatives participate in various chemical reactions, including Michael-Wittig reactions, which result in highly functionalized products (Moorhoff, 1997). These reactions are crucial for synthesizing complex organic molecules.

Physical Properties Analysis

The physical properties, such as crystal structure and conformation, are essential in understanding the compound's behavior. X-ray crystallography studies have revealed detailed insights into the compound's crystal structure, demonstrating various conformations and hydrogen bonding patterns (Wang et al., 2004).

Chemical Properties Analysis

The compound's chemical properties, such as reactivity and stability, are influenced by its molecular structure. Density functional theory (DFT) studies provide insights into the electronic properties, including HOMO-LUMO analysis and molecular electrostatic surface potential, which are essential for understanding its reactivity (Adole et al., 2021).

properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2,4-dimethyl-6-oxopyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO7/c1-9-4-5-12(7-13(9)18(22)23)14(19)8-24-17(21)16-10(2)6-15(20)25-11(16)3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBADWQUUVXVQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=C(OC(=O)C=C2C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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